molecular formula C15H20BrNO3 B2861229 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2176069-07-9

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No.: B2861229
CAS No.: 2176069-07-9
M. Wt: 342.233
InChI Key: DKLWJPCASDTSRP-UHFFFAOYSA-N
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Description

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom, a benzamide group, and a cyclopentyl moiety with a hydroxyethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyethoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce carbonyl compounds and alcohols, respectively.

Scientific Research Applications

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzamide group play crucial roles in its binding affinity and selectivity towards target proteins. The hydroxyethoxy group may enhance its solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide: Similar structure but with the bromine atom at a different position.

    3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide: Chlorine atom instead of bromine.

    3-bromo-N-((1-(2-methoxyethoxy)cyclopentyl)methyl)benzamide: Methoxyethoxy group instead of hydroxyethoxy.

Uniqueness

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c16-13-5-3-4-12(10-13)14(19)17-11-15(20-9-8-18)6-1-2-7-15/h3-5,10,18H,1-2,6-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLWJPCASDTSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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